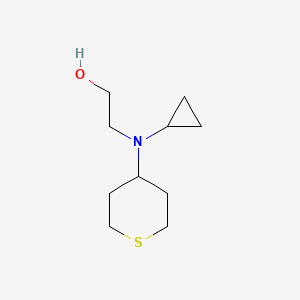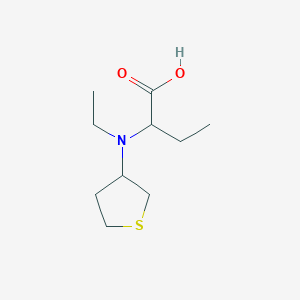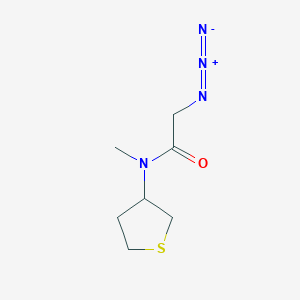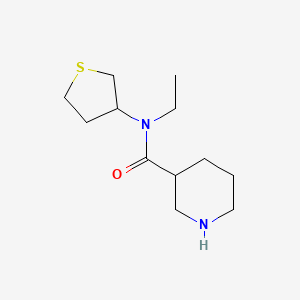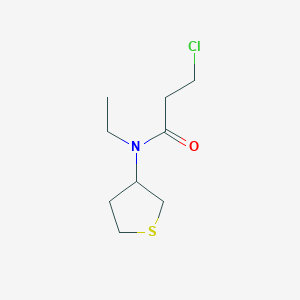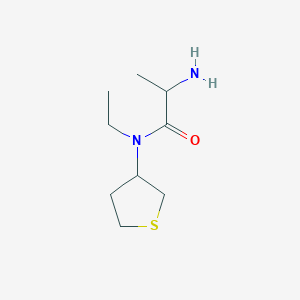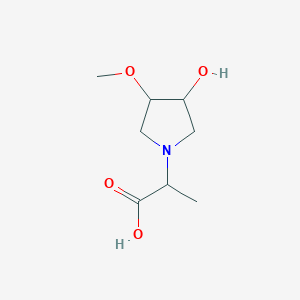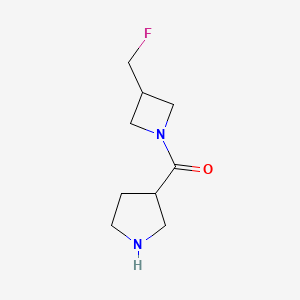
(3-(Fluoromethyl)azetidin-1-yl)(pyrrolidin-3-yl)methanone
Descripción general
Descripción
3-(Fluoromethyl)azetidin-1-yl)(pyrrolidin-3-yl)methanone, commonly referred to as FMAP, is an organic compound that has been studied extensively for its potential applications in the fields of pharmaceuticals, medical research, and biochemistry. FMAP is a unique molecule that has a variety of interesting properties, including the ability to bind to and activate certain proteins, enzymes, and receptors in the body. FMAP has been studied for its potential therapeutic applications, as well as for its potential to be used in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
(3-(Fluoromethyl)azetidin-1-yl)(pyrrolidin-3-yl)methanone and its derivatives are primarily investigated for their structural properties and synthesis pathways. Huang et al. (2021) conducted a study on the synthesis and crystal structure of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone. These boric acid ester intermediates with benzene rings were obtained through a three-step substitution reaction. The structure was confirmed using various spectroscopic techniques and single-crystal X-ray diffraction. The study also employed density functional theory (DFT) to further investigate the molecular structures, revealing that the DFT-optimized molecular structures are consistent with the crystal structures determined by X-ray diffraction. This study offers a detailed understanding of the structural and physicochemical properties of related compounds, which is crucial for further applications in scientific research (Huang et al., 2021).
Anticonvulsant and Antimicrobial Properties
Malik and Khan (2014) synthesized a series of novel derivatives, including (5-amino-3-substituted-1, 2, 4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone. These compounds were evaluated for their anticonvulsant activities using the maximal electroshock (MES) test. One of the compounds demonstrated significant potency and a high protective index, suggesting its potential as an anticonvulsant agent. The study also explored the influence of these compounds on sodium channels in vitro to understand their mechanism of action (Malik & Khan, 2014).
Formulation Development for Improved Bioavailability
A study by Burton et al. (2012) focused on the development of a suitable formulation for early toxicology and clinical studies of a compound with structural similarities, aiming to inhibit the ultrarapid potassium current (IKur) for arrhythmia treatment. The study evaluated various nonaqueous solution formulations to prevent or delay precipitation of the compound from solution following dilution with water. A solubilized, precipitation-resistant formulation achieved the highest plasma concentrations in rats, dogs, and humans, highlighting the significance of formulation development in enhancing the bioavailability of poorly soluble compounds (Burton et al., 2012).
Direcciones Futuras
- Giovanna Li Petri et al. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, 2021
- Obniska J et al. “Synthesis, anticonvulsant, and antinociceptive activity of new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides.” Arch Pharm (Weinheim), 2024
Propiedades
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2O/c10-3-7-5-12(6-7)9(13)8-1-2-11-4-8/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMNAQZSTSWJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CC(C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Fluoromethyl)azetidin-1-yl)(pyrrolidin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Hydroxyethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1477646.png)
![8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1477647.png)

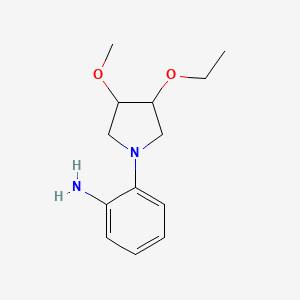
![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1477651.png)

